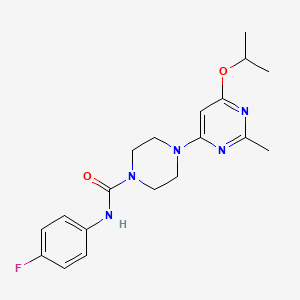

N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNNPDMTMZFSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.

Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.

Coupling with 4-Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction.

Formation of Piperazine Carboxamide: The final step involves the reaction of the intermediate with piperazine and a carboxylating agent like carbonyldiimidazole to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. The piperazine carboxamide moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Pyrimidine vs. Thiazole/Quinazolinone Cores: The target compound’s pyrimidine core (with isopropoxy and methyl groups) may enhance metabolic stability compared to thiazole (8a) or quinazolinone (A3) analogs, which exhibit distinct electronic profiles .

- Substituent Position : Para-fluorine substitution (target, 8a, A3) is common in bioactive analogs, while meta-chlorine () or ortho/para-halogen combinations (A25) influence lipophilicity and target binding .

- Melting Points : Fluorinated derivatives (e.g., A3, A25) generally exhibit higher melting points (>190°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H18FN3O3

- Molecular Weight : 351.4 g/mol

This compound contains a piperazine ring, a pyrimidine moiety, and a fluorophenyl group, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyrimidine structures have shown promising antiviral activity against various viruses. The biological activity is often linked to the ability of these compounds to inhibit viral replication or interfere with viral entry into host cells .

Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds with similar structures can act as selective inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For example, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting that modifications in the piperazine and pyrimidine rings significantly enhance their inhibitory potency . This inhibition may have implications for treating neurodegenerative disorders such as Alzheimer's disease.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using various cell lines. Preliminary results suggest that while some related compounds exhibit cytotoxicity at higher concentrations, this compound may demonstrate a favorable safety profile with minimal toxicity at therapeutic doses .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors or enzymes plays a critical role. For instance, studies on related piperazine derivatives suggest that they may act by modulating neurotransmitter levels or inhibiting key metabolic pathways in viral replication.

Data Table: Biological Activity Overview

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral potential of pyrimidine derivatives demonstrated that modifications at the C-2 position significantly enhanced biological activity against HIV and other viruses. The presence of a fluorophenyl group was crucial for maintaining high affinity and selectivity towards viral targets .

- Neuroprotective Effects : In vivo studies on compounds similar to this compound indicated potential neuroprotective effects through MAO inhibition, suggesting therapeutic avenues for Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and piperazine intermediates. A common approach includes:

Coupling : Reacting 6-isopropoxy-2-methylpyrimidin-4-yl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-pyrimidine intermediate.

Carboxamide formation : Introducing the 4-fluorophenyl group via carboxamide coupling using reagents like EDCl/HOBt in dichloromethane .

- Optimization : Control temperature (0–5°C during coupling) and use anhydrous solvents to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is the molecular structure of this compound validated experimentally?

- Analytical techniques :

- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., monoclinic P21/c space group, β=92.5°) .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. Key signals include:

- Piperazine protons at δ 3.2–3.8 ppm (multiplet).

- Fluorophenyl aromatic protons at δ 7.1–7.4 ppm .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z: [M+H]⁺ calculated for C₂₁H₂₅FN₅O₂: 402.19) .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases or bromodomains using fluorescence polarization assays (IC₅₀ values).

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Strategy :

Substituent variation : Synthesize analogs with:

- Halogen replacements (e.g., Cl instead of F on the phenyl ring).

- Alkoxy chain modifications (e.g., ethoxy instead of isopropoxy on pyrimidine) .

Biological testing : Compare IC₅₀ values across analogs to identify critical substituents.

- Example : A study on analogous compounds showed that 4-chlorophenyl derivatives had 3-fold higher kinase inhibition than fluorophenyl analogs .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to bromodomains (e.g., BRD4) or kinases (e.g., EGFR). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with the isopropoxy group .

- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Q. How should contradictory data from biological assays be addressed?

- Case study : If in vitro assays show potent activity (IC₅₀ = 1 µM) but in vivo models fail to replicate efficacy:

Pharmacokinetic analysis : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (microsomal assay).

Formulation optimization : Use PEGylated nanoparticles to enhance solubility and half-life .

- Statistical validation : Apply ANOVA to assess significance (p < 0.05) and replicate experiments in triplicate .

Q. What in vivo models are appropriate for studying this compound’s therapeutic potential?

- Oncology : Xenograft models (e.g., nude mice with HT-29 colon tumors) to evaluate tumor growth inhibition.

- Neurology : Rodent models of depression (e.g., forced swim test) due to structural parallels to piperazine-based antidepressants .

- Dosage : Start with 10–50 mg/kg (oral or IP) and monitor toxicity via ALT/AST levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.